N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula and a molecular weight of 215.27 g/mol. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound specifically has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural features.
The compound is classified under sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). It is synthesized from pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The specific structure of N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide contributes to its unique properties and potential applications in pharmaceuticals.
The synthesis of N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves several steps:
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide features a pyrazole ring substituted with a cyclopropyl group and two methyl groups at positions 1 and 3, along with a sulfonamide group at position 4. The molecular structure can be represented as follows:
Key structural data include:
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide can participate in various chemical reactions due to its functional groups:
These reactions enhance its versatility in synthetic organic chemistry.
The mechanism of action for N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in various physiological processes. Pyrazole derivatives are known to inhibit certain enzymes (e.g., carbonic anhydrases) that play critical roles in metabolic pathways.
The specific binding interactions and inhibition mechanisms are often elucidated through molecular docking studies and kinetic assays, which provide insights into the compound's efficacy as a potential therapeutic agent.
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's usability in various scientific applications.
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has potential applications in several fields:
Pyrazole heterocycles constitute a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capacity, planarity, and metabolic stability. The 1H-pyrazole core—characterized by adjacent nitrogen atoms within a five-membered aromatic ring—enables diverse interactions with biological targets. As demonstrated in recent kinase inhibitor development, this core forms critical hydrogen bonds with backbone residues (e.g., Leu86 and Ala87 in LRRK2 kinase) and engages in π-stacking interactions with hydrophobic pockets (e.g., Phe139) [6]. The pyrazole’s structural modularity allows substitutions at N1, C3, C4, and C5 positions, facilitating extensive structure-activity relationship (SAR) exploration. For instance, methyl groups at N1 and C3 enhance metabolic stability and membrane permeability, while C4 serves as a vector for pharmacophore appendages like sulfonamides [6]. Pyrazole-based inhibitors have shown exceptional potency (nanomolar IC50) against disease-relevant kinases, validating their role as indispensable pharmacophores in targeted drug discovery [6].
Table 1: Comparative Bioactivity of Pyrazole vs. Indazole Scaffolds in Kinase Inhibition
Scaffold | Representative Compound | GS-LRRK2 IC50 (nM) | Key Interactions |
---|---|---|---|
1H-Pyrazole | Compound 7 | 50 | H-bonds: Leu86, Ala87; π-stack: Phe139 |
Indazole | MLi-2 (Reference) | <10 | H-bonds: Glu194, Asp201; hydrophobic: Ile202 |
5-Aminoindazole | Compound 2 | <10 | Enhanced Lys132 interaction |
Sulfonamide functional groups (–SO2NH–) serve as multifunctional motifs that significantly influence the physicochemical and target-binding properties of pharmacophores. Their tetrahedral geometry and hydrogen-bonding capacity enable dual interactions: the sulfonyl oxygen atoms act as hydrogen-bond acceptors (HBAs), while the nitrogen-bound hydrogen functions as a hydrogen-bond donor (HBD) [6]. In kinase inhibitors like those targeting G2019S-LRRK2, sulfonamides form critical interactions with conserved lysine residues (e.g., Lys132) and aspartic acid residues (e.g., Asp130 or Asp148) at kinase domain boundaries [6]. These interactions enhance both potency and mutant kinase selectivity—key parameters in minimizing off-target effects. Beyond target engagement, sulfonamides improve aqueous solubility and modulate pKa, thereby optimizing bioavailability . Commercial sourcing challenges for sulfonamide intermediates—such as limited analytical data and "as-is" availability—highlight the synthetic complexity of these motifs [1] .
Table 2: Sulfonamide-Mediated Interactions in Kinase Inhibitor Design
Interaction Type | Residue Partner | Energetic Contribution | Biological Consequence |
---|---|---|---|
H-bond Acceptor (O=S=O) | Lys132 | ΔG ≈ -2.5 kcal/mol | Enhanced mutant selectivity |
H-bond Donor (N–H) | Asp148/Asp130 | ΔG ≈ -1.8 kcal/mol | Stabilized active-site binding |
Hydrophobic (Aryl-SO2NH) | Glycine-rich loop | Variable | Improved cellular potency |
1.3 N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Key Structural Features and Pharmacophoric Importance
This compound (CAS: 899232-57-6, MW: 215.28 g/mol, Formula: C8H13N3O2S) integrates three pharmacologically critical elements: a 1,3-dimethylpyrazole core, a sulfonamide linker, and an N-cyclopropyl moiety [4] [7] [9]. The 1,3-dimethylpyrazole ensures metabolic stability by blocking oxidative N-dealkylation and C-hydroxylation, while the C4-sulfonamide provides a conformational "hinge" for target binding [6]. The cyclopropyl group attached to the sulfonamide nitrogen enhances membrane permeability through controlled lipophilicity (LogP ≈ 1.2) and introduces steric constraints that may influence binding-pocket accessibility [9]. Commercial sources note a minimum 95% purity for research samples, though long-term stability data remain limited [4] [5]. Notably, discontinuation of commercial supplies (e.g., CymitQuimica’s 100 mg batches) underscores synthesis challenges in scaling this scaffold [4] [9]. In drug design contexts, this molecule serves as:
Table 3: Structural and Sourcing Profile of N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Property | Value | Source |
---|---|---|
CAS Registry | 899232-57-6 | [4] [5] [7] |
Molecular Formula | C8H13N3O2S | [4] [7] [9] |
Molecular Weight | 215.28 g/mol | [4] [9] |
SMILES | Cc1nn(cc1S(=O)(=O)NC1CC1)C | [7] |
Purity (Commercial) | ≥95% | [4] [5] |
Commercial Status (2025) | Discontinued (limited batches) | [4] [5] [9] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1